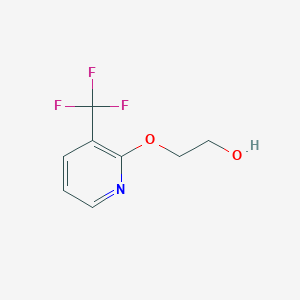
2-((3-(Trifluormethyl)pyridin-2-yl)oxy)ethan-1-ol
Übersicht
Beschreibung
“2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with the CAS Number: 170502-07-5 . It has a molecular weight of 207.15 and its IUPAC name is 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for “2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” is 1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.15 .Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
Trifluormethylpyridine, zu denen auch „2-((3-(Trifluormethyl)pyridin-2-yl)oxy)ethan-1-ol“ gehört, sind wichtige Strukturmotive in aktiven Pflanzenschutzmitteln . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf dem Pflanzenschutzmarkt eingeführt wurde, und seitdem haben mehr als 20 neue trifluormethylpyridine enthaltende Pflanzenschutzmittel ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der Pharmaindustrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridin-Derivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridin-Restes zurückgeführt .
Veterinärmedizinische Anwendungen
Zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten . Diese Produkte werden wahrscheinlich zur Behandlung oder Vorbeugung von Krankheiten bei Tieren eingesetzt .
Synthese von Pflanzenschutzprodukten
Unter den Trifluormethylpyridin-Derivaten ist 2,3-Dichlor-5-(trifluormethyl)-pyridin (2,3,5-DCTF), das als chemische Zwischenstufe für die Synthese verschiedener Pflanzenschutzprodukte verwendet wird, am stärksten nachgefragt .
Funktionelle Materialien
Die Entwicklung von organischen Verbindungen, die Fluor enthalten, einschließlich Trifluormethylpyridinen, hat in jüngster Zeit viele Fortschritte im Bereich der funktionalen Materialien ermöglicht .
Inhibitor der Kollagensynthese
Der Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) und Platelet Derived Growth Factor-β (PDGF-β) Inhibitor Sorafinib reduzierte die Kollagenablagerung in einem Leberfibrosemodell um fast 63 % . Dies deutet darauf hin, dass Trifluormethylpyridine möglicherweise zur Behandlung von fibrotischen Erkrankungen eingesetzt werden könnten .
Zukünftige Richtungen
The future directions for “2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” and similar compounds seem promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the synthesis of several crop-protection products .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests , suggesting that they may have a significant impact on pest organisms at the molecular and cellular level.
Action Environment
The effectiveness of similar compounds in the agrochemical industry suggests that they may be robust to a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction highlights the compound’s potential in modulating biochemical pathways related to collagen production and maintenance.
Cellular Effects
The effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the content of hydroxyproline, a major component of collagen, in the presence of certain concentrations . This indicates its potential role in regulating cellular processes related to collagen synthesis and degradation.
Molecular Mechanism
At the molecular level, 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as collagen prolyl-4-hydroxylase by binding to their active sites, thereby preventing the conversion of proline residues into hydroxyproline . This inhibition leads to a decrease in collagen synthesis, which can have various downstream effects on cellular function and tissue integrity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on collagen prolyl-4-hydroxylase over extended periods
Dosage Effects in Animal Models
The effects of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and tissue integrity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation . The compound’s inhibitory effects on collagen prolyl-4-hydroxylase suggest its potential role in modulating metabolic flux and metabolite levels associated with collagen production.
Transport and Distribution
Within cells and tissues, 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to selectively target collagen-producing cells underscores its potential in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures that the compound exerts its inhibitory effects on collagen prolyl-4-hydroxylase within the appropriate cellular context.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJGMAMOUIEZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



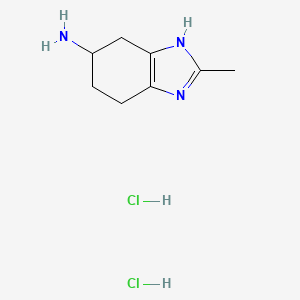
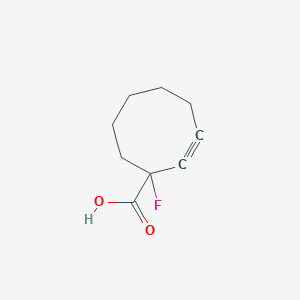

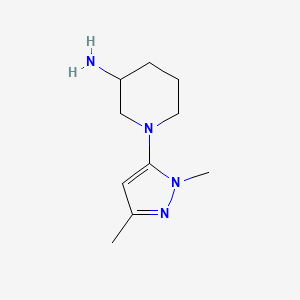

![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)


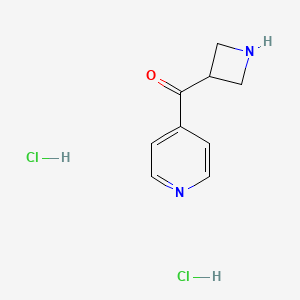


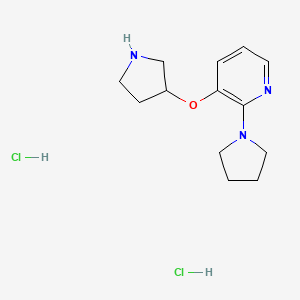

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)